3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Using non-alkylated Boc-amino cyclopentane building blocks leads to inactive CCR2 antagonists-the C1-isopropyl group is the pharmacophoric determinant for receptor binding. Procure the precise (1S,3R) enantiomer to ensure target engagement. • 98% pure, stereochemically defined (1S,3R) isomer with quaternary C1-isopropyl center • Boc-protected amine enables orthogonal deprotection for late-stage amide coupling • Fsp3 0.857 scaffold supports 'escape from flatland' strategies; ideal for GPCR SAR exploration • Available in 100-500 mg research quantities with reliable global shipping

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
CAS No. 624734-30-1
Cat. No. B3147488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid
CAS624734-30-1
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C14H25NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17)
InChIKeyWLXRZBCWGSHZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline: CAS 624734-30-1


3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid (CAS 624734-30-1) is a chiral, orthogonally protected cyclopentane-based amino acid derivative bearing a tert-butyloxycarbonyl (Boc) amine protecting group, a free carboxylic acid, and a quaternary isopropyl substituent at the cyclopentane C1 position . The compound is supplied as the single (1S,3R) enantiomer with a purity of ≥98% (GC/T) and a molecular weight of 271.35 g/mol (C14H25NO4) . It serves as a key synthetic intermediate in the preparation of 1-alkyl-3-aminocyclopentane carboxamides that function as potent antagonists of the CC chemokine receptor 2 (CCR2), a therapeutically relevant target in inflammatory and autoimmune diseases [1].

Why CAS 624734-30-1 Cannot Be Replaced by Analogs


The C1-isopropyl quaternary center in 3-(tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid is not a minor structural embellishment; it is the pharmacophoric determinant that distinguishes this compound from abundant, less costly Boc-amino cyclopentane building blocks such as (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid (CAS 261165-05-3). Structure–activity relationship (SAR) studies on the chemokine receptor CCR2 have demonstrated that only short, branched alkyl groups—isopropyl, isobutyl, and cyclopropyl—at the C1 position confer optimal binding affinity to both human and murine CCR2, while linear or smaller substituents exhibit reduced activity [1]. Consequently, substituting the isopropyl-bearing building block with a non-alkylated or differently alkylated analog during lead optimization can abolish or significantly attenuate receptor engagement, making the procurement of the precise, stereo-defined (1S,3R) isomer a non-negotiable requirement for projects targeting CCR2 or structurally related GPCRs.

Differentiation Evidence vs. Structural Analogs


Higher Fsp3 vs. Non-Isopropyl Analog

3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid exhibits an Fsp3 value of 0.857 (12 sp3 carbons out of 14 total), calculated from the molecular formula C14H25NO4 and confirmed by vendor-reported computational data . In contrast, the closest non-isopropyl analog, (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid (CAS 261165-05-3, C11H19NO4), possesses an Fsp3 of 0.818 (9 sp3 carbons out of 11 total) . The absolute Fsp3 advantage of +0.039 represents a 4.8% relative increase in carbon saturation. Higher Fsp3 values are correlated with improved aqueous solubility, reduced off-target binding, and superior clinical success rates in drug discovery programs; the mean Fsp3 for approved drugs is approximately 0.47, and increasing Fsp3 beyond this threshold is a recognized strategy to escape flat, aromatic SAR [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

LogP Comparison for Lipophilicity Optimization

The target compound has a vendor-reported computed LogP of 2.73 , whereas the non-isopropyl analog (CAS 261165-05-3) has a reported LogP of 2.16 [1]. The difference of +0.57 LogP units corresponds to an approximately 3.7-fold higher predicted octanol–water partition coefficient. Lipophilicity in the LogP 2–3 range is frequently associated with balanced permeability and metabolic stability for orally administered and CNS-penetrant drug candidates; the higher LogP of the isopropyl-substituted compound positions it closer to the upper boundary of this optimal window, which may be particularly advantageous for targets that demand enhanced passive membrane diffusion or engagement of lipophilic binding pockets [2].

ADME Lipophilicity CNS Drug Design Lead Optimization

CCR2 SAR: Optimal C1-Isopropyl Substituent

In a foundational SAR study by Butora et al. (2007), a series of 1-alkyl-3-aminocyclopentane carboxamides were evaluated as antagonists of the CCR2 receptor [1]. The study explicitly identified that short, branched alkyl substituents at the cyclopentane C1 position—specifically isopropyl, isobutyl, and cyclopropyl—confer optimal binding activity to both human and murine CCR2, whereas linear alkyl chains or the absence of a C1 substituent resulted in diminished receptor affinity. The target compound, 3-(tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid, is the direct Boc-protected precursor to the 3-amino-1-isopropylcyclopentane-1-carboxylic acid scaffold that underlies this chemotype. Subsequent work by Vilums et al. (2015) on 3-((inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides produced a high-affinity CCR2 antagonist (compound 15a) with a Ki of 2.4 nM and a receptor residence time of 714 minutes, reinforcing the critical role of the C1-isopropyl motif [2].

CCR2 Antagonist Chemokine Receptor GPCR Inflammation

Patent-Cited Intermediate for Chemokine Modulators

3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid is explicitly utilized as a synthetic intermediate in US Patent US2008/81803 A1, which claims heterocyclic cyclopentyl tetrahydroisoquinoline and tetrahydropyridopyridine modulators of chemokine receptor activity (inventors: Butora G, Goble SD, Pastemak A, Yang L, Zhou C, Moyes CR; assigned to Merck Sharp & Dohme LLC / Organon Pharma UK Ltd) [1]. A published synthetic procedure reports the preparation of this compound via catalytic hydrogenation (H2, 10% Pd/C, ethanol, 50 psi) in 99% yield, with product characterization by 1H NMR (500 MHz, CDCl3) . This near-quantitative yield demonstrates the robustness of the synthetic route for multi-gram scale-up, contrasting with the variable yields often encountered for chiral, quaternary-center-containing cyclopentane intermediates.

Process Chemistry Patent Intermediate CCR2 Modulator Scalable Synthesis

Stereochemical Purity: (1S,3R) Enantiomer

The target compound is supplied as the single (1S,3R) enantiomer with a purity specification of 98% and defined stereochemistry at both the C1 (quaternary isopropyl-bearing center) and C3 (Boc-amino-substituted center) positions . The canonical SMILES string CC(C)[C@]1(C(=O)O)CC[C@@H](NC(=O)OC(C)(C)C)C1 unambiguously assigns the absolute configuration . In contrast, commercially available (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid (CAS 261165-05-3) is typically sold at 95% purity, and its lower molecular complexity results in a lower cost per gram (£17/g vs. >€2,000/g for the target compound), reflecting its commodity status . The additional synthetic effort required to establish the C1 quaternary isopropyl center with defined stereochemistry is the primary driver of the price differential and underscores the compound's role as a high-value, late-stage intermediate rather than a generic building block.

Chiral Building Block Stereochemistry Peptide Coupling Asymmetric Synthesis

Application Scenarios for CAS 624734-30-1


CCR2 Antagonist Lead Optimization

Medicinal chemistry teams developing next-generation CCR2 antagonists for inflammatory and autoimmune indications (multiple sclerosis, atherosclerosis, neuropathic pain) should procure this compound as the stereochemically defined precursor to the 3-amino-1-isopropylcyclopentane-1-carboxylic acid scaffold. SAR data demonstrate that the C1-isopropyl group is optimal for CCR2 binding [1], and the Boc protection allows orthogonal deprotection for late-stage amide coupling to generate diverse 3-aminocarboxamide libraries. The high synthetic yield (99%) and patent precedent in US2008/81803 A1 [2] further support its use in scalable medicinal chemistry workflows.

Peptidomimetic Design with High Fsp3 Scaffold

For peptide drug discovery programs requiring rigid, non-aromatic scaffolds with enhanced bioavailability, the Fsp3 value of 0.857 distinguishes this compound from lower-Fsp3 cyclopentane building blocks [1]. The quaternary isopropyl center restricts conformational flexibility while the free carboxylic acid enables direct incorporation into peptide backbones via standard coupling protocols. This compound is particularly suited for replacing aromatic or flat hydrophobic residues to improve solubility and reduce promiscuous off-target binding, in line with the 'escape from flatland' paradigm [2].

GPCR Binding Pocket Topology Probe

The defined (1S,3R) absolute configuration, combined with the conformationally constrained cyclopentane core and the sterically demanding isopropyl group, makes this compound an ideal stereochemical probe for mapping the topology of GPCR orthosteric or allosteric binding pockets. The SAR around the C1 position is well-characterized for CCR2 [1], but the scaffold can be extended to other class A GPCRs (e.g., chemokine and opioid receptors) where basic amine–carboxylic acid ionic interactions and lipophilic pocket engagement are conserved pharmacophoric elements. Procurement quantities of 100–500 mg are typically sufficient for initial stereochemical SAR exploration.

Reference Standard for Chiral Method Development

Given the presence of two asymmetric centers including a quaternary C1 carbon, and the availability of diastereomeric and enantiomeric analogs (e.g., (1R,3R)-isomer CAS 2387567-77-1 and (1R,3S)-isomer CAS 161660-94-2), this compound can serve as a reference standard for the development and validation of chiral HPLC or SFC methods. Its high purity (98%) and well-characterized canonical SMILES [1] ensure reliable performance as a system suitability standard in QC laboratories supporting GMP manufacturing of CCR2-targeted clinical candidates.

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